molecular formula C14H14N2O2S B5539480 N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide

N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide

Cat. No. B5539480
M. Wt: 274.34 g/mol
InChI Key: IJAJRTCSKWBFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide and related compounds involves complex chemical processes. Studies by Barlow et al. (1991) and Costello et al. (1991) have demonstrated the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring variations in substituents to enhance biological activity as opioid kappa agonists. These works highlight the intricate steps and conditions necessary for the synthesis of such compounds, offering a foundation for understanding the synthetic pathways that might be employed for N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide (Barlow et al., 1991) (Costello et al., 1991).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's properties and potential interactions. Vinayak et al. (2014) synthesized derivatives of a similar compound and characterized them using various spectroscopic methods, providing insight into the molecular structure that could be applicable to N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide. This research underscores the importance of structural analysis in predicting the activity and potential applications of such compounds (Vinayak et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide can be inferred from studies on similar compounds. For example, the work by Qun-feng (2008) on N-(3-amino-4-methoxyphenyl)acetamide demonstrates the type of reactions and chemical transformations that such acetamide derivatives can undergo, which is valuable for understanding the reactivity and functional group transformations in N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide (Qun-feng, 2008).

Physical Properties Analysis

The physical properties of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide, such as solubility, melting point, and stability, are essential for its application and handling. While direct studies on this specific compound's physical properties are scarce, research on structurally related compounds provides a basis for predicting its behavior. Analyses such as those conducted by Wang et al. (2015) on modifications of related compounds offer insights into how structural changes affect physical properties, which can be extrapolated to understand the physical characteristics of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are pivotal for the application of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide. Studies on related compounds, such as those by Grimwood et al. (2011), provide a framework for understanding the chemical behavior and potential utility of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide in various scientific and industrial fields (Grimwood et al., 2011).

Scientific Research Applications

Herbicide Metabolism

N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide is related to chloroacetamide herbicides, which include compounds like acetochlor and alachlor. These herbicides undergo complex metabolic activation pathways involving intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). Human and rat liver microsomes metabolize these intermediates to other compounds, highlighting the metabolic pathways of these herbicides in living organisms (Coleman et al., 2000).

Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is a significant intermediate in producing azo disperse dyes. Its synthesis has been improved through green chemistry methods using novel catalysts, highlighting the ongoing efforts to make chemical production more sustainable and environmentally friendly (Zhang Qun-feng, 2008).

Insecticidal Applications

Pyridine derivatives, which include structures similar to N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide, have been studied for their insecticidal properties. These compounds show potential as effective insecticides against pests like the cowpea aphid (Bakhite et al., 2014).

Impact on Soil and Agricultural Crops

Related chloroacetamide herbicides' soil reception, activity, and interaction with wheat straw and irrigation have been investigated. These studies help understand how herbicides like N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide behave in agricultural settings, impacting crop production and environmental health (Banks & Robinson, 1986).

Anticancer Properties

Certain derivatives of N-(2-methoxyphenyl)-2-(2-pyridinylthio)acetamide, specifically 2-chloro-N-(aryl substituted) acetamide derivatives, have shown promising results in anticancer research. These compounds exhibit cytotoxicity on various cancer cell lines, indicating their potential in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-12-7-3-2-6-11(12)16-13(17)10-19-14-8-4-5-9-15-14/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJRTCSKWBFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

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